molecular formula C7H6ClNO3S B2870089 3-Sulfamoylbenzoyl chloride CAS No. 56593-99-8

3-Sulfamoylbenzoyl chloride

Cat. No.: B2870089
CAS No.: 56593-99-8
M. Wt: 219.64
InChI Key: CLICAYDHIJRPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfamoylbenzoyl chloride, also known as 3-(aminosulfonyl)benzoyl chloride, is an important organic compound with the molecular formula C7H6ClNO3S and a molecular weight of 219.64 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and reactivity.

Scientific Research Applications

3-Sulfamoylbenzoyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of diuretics and antihypertensive agents.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

3-Sulfamoylbenzoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

3-Sulfamoylbenzoyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . .

Mode of Action

As an intermediate in pharmaceutical synthesis, this compound is involved in chemical reactions rather than direct interactions with biological targets. It is often used as an acylation agent to form esters or amides with carboxylic acids, alcohols, or phenols .

Action Environment

The action of this compound is primarily in the context of chemical reactions during pharmaceutical synthesis. Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the desired product .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Sulfamoylbenzoyl chloride are not well-documented in the literature. As a chloride-containing compound, it may participate in reactions involving chloride ions. Chloride ions play crucial roles in various biochemical reactions, including the maintenance of electroneutrality, water secretion, and the generation of action potentials .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of available research data. Chloride ions, which could potentially be released from this compound, are known to have significant effects on cellular processes. For instance, they are involved in maintaining the resting membrane potential of cells and controlling enzyme activity .

Molecular Mechanism

It’s plausible that the compound could undergo nucleophilic substitution reactions at the benzylic position, facilitated by the presence of the benzene ring, which allows for resonance stabilization of the benzylic carbocation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Sulfamoylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-aminobenzenesulfonamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-aminobenzenesulfonamide+SOCl23-Sulfamoylbenzoyl chloride+HCl+SO2\text{3-aminobenzenesulfonamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 3-aminobenzenesulfonamide+SOCl2​→3-Sulfamoylbenzoyl chloride+HCl+SO2​

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Sulfamoylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-sulfamoylbenzoic acid.

    Reduction: It can be reduced to form 3-sulfamoylbenzyl alcohol under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO) are often used.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Sulfamoylbenzoic acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoyl chloride: Similar structure but with a chlorine atom at the 4-position.

    3-(aminosulfonyl)benzoyl chloride: Another name for 3-Sulfamoylbenzoyl chloride.

    Indapamide: A diuretic that is synthesized using this compound as an intermediate.

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its applications in the synthesis of pharmaceuticals and specialty chemicals highlight its importance in various fields .

Properties

IUPAC Name

3-sulfamoylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLICAYDHIJRPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10 g of ground 3-sulfamoylbenzoic acid were reacted as prescribed in Example 70b), the thionyl chloride was distilled off and the residue was crystallized under a mixture of petroleum ether and diethyl ether (1:1). Melting point: 123° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.